N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide
Description
Properties
IUPAC Name |
N-[4-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-3-19(23)22-14-6-9-18(13(2)11-14)29(25,26)21-12-15-7-8-17(28-15)20(24)16-5-4-10-27-16/h4-11,21H,3,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZUNIPRBLQQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine . The chemical structure of the compound is confirmed using spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols .
Scientific Research Applications
N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an enzyme inhibitor, particularly against urease, acetylcholinesterase, and butyrylcholinesterase.
Pharmacology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with specific enzymes. It inhibits enzymes like urease, acetylcholinesterase, and butyrylcholinesterase by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antifungal Therapeutics (1,3,4-Oxadiazoles)
LMM5 and LMM11 () are 1,3,4-oxadiazole derivatives with sulfamoyl and benzamide groups. Key comparisons:
- Core Structure : Both LMM5/LMM11 and the target compound utilize sulfamoyl linkages but differ in heterocyclic systems (1,3,4-oxadiazole vs. thiophene-furan).
- Bioactivity : LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase (Trr1) inhibition, with IC₅₀ values in the micromolar range. The target compound’s thiophene-furan system may enhance π-π stacking or hydrogen bonding in enzyme pockets, but this requires validation .
- Substituents : LMM5/LMM11 feature benzyl/methoxybenzyl or cyclohexyl/ethyl groups, whereas the target compound’s 3-methylphenyl and furan-2-carbonyl groups could modulate lipophilicity (clogP ≈ 3.5 vs. LMM11’s ~4.2) and metabolic stability .
Table 1: Structural and Bioactive Comparison
Propionamide Derivatives with Piperidine/Fluorophenyl Moieties
N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide (34) () shares the propionamide backbone but diverges in substituents:
- Functional Groups : The chloro-methoxyphenyl and piperidine groups in compound 34 contrast with the target’s sulfamoyl-thiophene-furan system. These differences likely alter solubility (compound 34’s polar piperidine vs. the target’s aromatic heterocycles) and target selectivity.
- Synthesis : Both compounds employ carbodiimide-based coupling (e.g., HATU in ), but the target’s sulfamoyl bridge may require additional protection/deprotection steps .
Furan-Containing Spirocyclic Derivatives
3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide () features a spirocyclic furan system and fluorophenyl-propionamide:
Key Research Findings and Implications
- Synthetic Complexity : The target compound’s synthesis likely parallels ’s HATU-mediated coupling but requires precise regioselectivity for thiophene-furan assembly .
- Unresolved Questions : The absence of direct bioactivity data for the target compound necessitates further studies on its pharmacokinetics and target engagement.
Biological Activity
N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a furan moiety, thiophene ring, and sulfamoyl group, suggest a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Structural Characteristics
The compound features several key functional groups that contribute to its biological activity:
- Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
- Thiophene Ring : Enhances electronic properties and may contribute to interactions with biological targets.
- Sulfamoyl Group : Often associated with antimicrobial activity.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of hydrogen bond donors and acceptors allows for significant molecular interactions, which can modulate enzyme activity or receptor binding.
Antimicrobial Activity
Compounds with similar structural features have demonstrated notable antimicrobial properties. For instance, derivatives containing furan and thiophene rings have shown effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| 5-(Furan-2-carbonyl)thiophen-2-yl acetic acid | Antibacterial | |
| 2-[5-(Furan-2-carbonyl)thiophen-2-yl]ethan-1-amine | Anti-inflammatory |
Anticancer Activity
Research indicates that compounds similar to this compound may exhibit anticancer properties. These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Properties
The presence of the sulfamoyl group suggests potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic efficacy in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related thiophene derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations (10 µg/mL) .
- Anticancer Potential : Another investigation into furan-containing compounds revealed that they could inhibit the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 5 to 20 µM .
- Inflammation Model : In a model of acute inflammation, a related compound significantly reduced edema in mice when administered at doses of 10 mg/kg, suggesting potential for therapeutic use in inflammatory conditions .
Q & A
Q. What are the critical steps in synthesizing N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential reactions:
- Step 1 : Formation of the thiophene-furan core via Friedel-Crafts acylation or Suzuki coupling, ensuring regioselectivity for the 5-position of the thiophene ring.
- Step 2 : Sulfamoylation of the methylphenyl group using sulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to avoid hydrolysis .
- Step 3 : Propionamide coupling via EDC/HOBt-mediated amide bond formation, with pH maintained at 7–8 to prevent side reactions .
Optimization : Monitor reaction progress via TLC or HPLC, and adjust temperature/pH to enhance yields (e.g., 72% yield achieved in analogous sulfamoylations under controlled conditions) .
Q. Which analytical techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., furan carbonyl at δ ~160 ppm, sulfamoyl protons at δ ~3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] ion matching theoretical mass).
- HPLC : Purity assessment (>95%) with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodological Answer :
- Cross-Validation : Combine H-C HSQC/HMBC NMR to assign ambiguous peaks, particularly for overlapping signals in the aromatic region .
- Isotopic Labeling : Use deuterated solvents to eliminate solvent interference in NMR .
- X-ray Crystallography : If crystalline, resolve absolute configuration to confirm substituent orientation .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) given the compound’s structural complexity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing the nitro group with halogens or methoxy) to assess bioactivity changes .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- In Vitro Assays : Compare IC values across analogs in enzyme inhibition assays (e.g., ELISA for COX-2) to identify critical functional groups .
Q. How should researchers design experiments to investigate the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24–48 hours. Monitor degradation via HPLC-MS to identify labile bonds (e.g., sulfamoyl or amide hydrolysis) .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism, quantifying half-life () and intrinsic clearance .
Q. What experimental approaches address low yield in the final propionamide coupling step?
- Methodological Answer :
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve efficiency .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to reduce side reactions .
- Protection/Deprotection : Temporarily protect reactive groups (e.g., sulfamoyl NH) with Boc to prevent unwanted nucleophilic attacks .
Data Contradiction and Reproducibility
Q. How can discrepancies in biological activity data between independent studies be reconciled?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., indomethacin for COX inhibition) to calibrate activity measurements across labs .
- Batch Analysis : Compare purity and stereochemistry of batches via chiral HPLC to rule out impurities as confounding factors .
- Dose-Response Curves : Ensure consistent dosing ranges (e.g., 1–100 µM) and replicate counts (n ≥ 3) to validate EC/IC values .
Tables for Comparative Analysis
Table 1 : Key Synthetic Intermediates and Yields
Table 2 : Bioactivity of Structural Analogs
| Analog Modification | Target Activity | IC (µM) | Reference |
|---|---|---|---|
| Nitro → Chlorine | COX-2 Inhibition | 0.45 | |
| Methoxy → Hydrogen | COX-2 Inhibition | >100 | |
| Thiophene → Benzene | COX-2 Inhibition | Inactive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
